An In-depth Technical Guide to DBCO-(PEG2-Val-Cit-PAB)2: A Core Component in Advanced Drug Conjugates
An In-depth Technical Guide to DBCO-(PEG2-Val-Cit-PAB)2: A Core Component in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-(PEG2-Val-Cit-PAB)2 is a sophisticated, heterobifunctional crosslinker meticulously designed for the development of advanced targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This molecule incorporates several key chemical motifs that together provide a robust system for attaching a therapeutic payload to a targeting moiety and ensuring its controlled release at the desired site of action. Its architecture features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) group.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C69H94N12O16 | [1][2] |
| Molecular Weight | 1347.56 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Key Moieties | Dibenzocyclooctyne (DBCO), Polyethylene Glycol (PEG2), Valine-Citrulline (Val-Cit), p-Aminobenzyl (PAB) | [1] |
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of DBCO-(PEG2-Val-Cit-PAB)2 allows for a multi-step process that ensures the stable circulation of an ADC and the specific release of its cytotoxic payload within target cancer cells.
-
Conjugation: The DBCO group facilitates a highly efficient and bioorthogonal reaction with an azide-functionalized payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is advantageous as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3][4]
-
Targeting and Internalization: The resulting ADC, now armed with a cytotoxic payload, circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: Once internalized, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[5]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect. The PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the ADC.[1]
Signaling Pathway and Mechanism of Action
Caption: The pathway of an ADC from targeting a tumor cell to payload release and induction of cell death.
Quantitative Data
Table 1: In Vivo Linker Stability of a Val-Cit-MMAE ADC
| Species | Apparent Linker Half-life (hours) | Apparent Linker Half-life (days) | Reference |
| Mouse | ~144 | ~6.0 | [6] |
| Cynomolgus Monkey | ~230 | ~9.6 | [6] |
Table 2: In Vitro Cytotoxicity of Various ADCs
| ADC Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Ala | HER2+ | 92 | [7] | |
| Sulfatase-cleavable | HER2+ | 61 | [7] | |
| Non-cleavable | HER2+ | 609 | [7] |
Experimental Protocols
Protocol 1: Antibody Conjugation via Copper-Free Click Chemistry
This protocol outlines a general procedure for the conjugation of an azide-modified payload to an antibody using a DBCO-functionalized linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-(PEG2-Val-Cit-PAB)2 (or a DBCO-NHS ester for initial antibody modification)
-
Azide-functionalized payload
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS).
-
If necessary, remove additives like BSA or gelatin using appropriate purification methods.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Activation with DBCO-NHS Ester (if starting from an unmodified antibody):
-
Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer and incubate for 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column.
-
-
Copper-Free Click Reaction:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload.
-
Incubate the reaction overnight at 4°C.
-
-
Purification of the ADC:
-
Remove unreacted payload and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Experimental Workflow for ADC Conjugation
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol describes a typical experiment to evaluate the cleavage of the Val-Cit linker and the release of the payload from an ADC.
Materials:
-
Purified ADC with DBCO-(PEG2-Val-Cit-PAB)2 linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation:
-
Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload over time.
-
Calculate the rate of cleavage and the half-life of the linker under these conditions.
-
Logical Relationship of Linker Components
Caption: The interconnected functions of the different chemical moieties within the DBCO-(PEG2-Val-Cit-PAB)2 linker.
Conclusion
DBCO-(PEG2-Val-Cit-PAB)2 is a highly advanced and versatile linker for the development of targeted therapies. Its modular design, which combines a bioorthogonal conjugation handle, a solubility-enhancing spacer, a specific cleavage site, and a self-immolative unit, provides a sophisticated mechanism for delivering and releasing therapeutic payloads. While specific performance data for this exact linker is limited in the public domain, the well-established principles of its components and the data from closely related linkers underscore its significant potential in the creation of next-generation ADCs and other drug conjugates with improved therapeutic windows. Researchers and drug developers can leverage the information and protocols in this guide to effectively utilize this powerful tool in their therapeutic discovery and development efforts.
References
- 1. Buy DBCO-(PEG2-Val-Cit-PAB)2 [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
